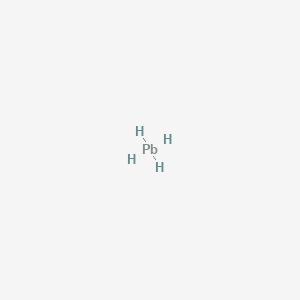
Plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane is a mononuclear parent hydride and a lead hydride.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
1.1 Hydride Generation Techniques
Plumbane is primarily utilized in hydride generation techniques for the sensitive determination of lead in various matrices. The generation of this compound can be enhanced through the use of potassium hexacyanoferrate(III) as an oxidant, which increases the yield of this compound formation during analytical procedures. This method has been integrated with techniques such as:
- Flame Atomic Absorption Spectroscopy (FAAS)
- Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
- Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
These techniques benefit from the high sensitivity and efficiency of this compound generation, making it a valuable tool for detecting trace levels of lead in environmental samples and biological matrices .
1.2 Case Studies
A study highlighted the optimization of various parameters affecting this compound generation, including concentrations of potassium hexacyanoferrate(III) and sodium borohydride (NaBH₄). The optimal conditions were established to maximize analytical signals, demonstrating the effectiveness of this compound in enhancing detection limits for lead .
Environmental Applications
2.1 Lead Detection in Environmental Samples
This compound's utility extends to environmental monitoring, where it aids in assessing lead contamination in soil and water samples. The ability to generate volatile lead species facilitates the analysis of lead levels without extensive sample preparation, thus streamlining environmental assessments .
2.2 Regulatory Assessments
This compound is included in regulatory frameworks assessing the health impacts of lead compounds. Its derivatives are evaluated under initiatives like the European Union's REACH program to understand their environmental persistence and toxicity .
Industrial Applications
3.1 Fuel Additives
Certain derivatives of this compound, particularly tetraalkyl lead compounds, have historically been used as fuel additives to enhance octane ratings. Although their use has declined due to environmental concerns regarding lead emissions, they remain a point of interest for studying alternative fuel formulations .
3.2 Chemical Synthesis
This compound also plays a role in chemical synthesis processes where lead is required as a precursor or catalyst. Its unique properties allow for specific reactions that may not be feasible with other compounds .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used in hydride generation for sensitive detection of lead |
| Environmental Monitoring | Facilitates assessment of lead contamination in soil and water |
| Regulatory Assessments | Evaluated under EU REACH for health and environmental impact |
| Industrial Use | Historically used as a fuel additive; potential applications in synthesis |
Eigenschaften
CAS-Nummer |
15875-18-0 |
|---|---|
Molekularformel |
PbH4 H4P |
Molekulargewicht |
211 g/mol |
IUPAC-Name |
plumbane |
InChI |
InChI=1S/Pb.4H |
InChI-Schlüssel |
XRCKXJLUPOKIPF-UHFFFAOYSA-N |
SMILES |
[PbH4] |
Kanonische SMILES |
[PbH4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















